molecular formula C7H16O2Si B1294435 Ethyl (trimethylsilyl)acetate CAS No. 4071-88-9

Ethyl (trimethylsilyl)acetate

Cat. No.: B1294435
CAS No.: 4071-88-9
M. Wt: 160.29 g/mol
InChI Key: QQFBQBDINHJDMN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ethyl (trimethylsilyl)acetate, also known as Ethyl 2-(trimethylsilyl)acetate, primarily targets aromatic aldehydes and ketones . These compounds play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.

Mode of Action

This compound interacts with its targets through a process of condensation. In the presence of a base catalyst, this compound undergoes condensation with aromatic aldehydes to yield β-trimethylsiloxycarboxylates . Additionally, when reacted with ketones in the presence of lithium, it yields α,β-unsaturated esters .

Biochemical Pathways

The interaction of this compound with aromatic aldehydes and ketones affects the biochemical pathways involving these compounds. The production of β-trimethylsiloxycarboxylates and α,β-unsaturated esters can influence downstream reactions, potentially altering the metabolic processes in which these compounds are involved .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific biochemical pathways it influences. By producing β-trimethylsiloxycarboxylates and α,β-unsaturated esters, this compound can affect the balance of these compounds in the cell, potentially influencing cellular functions and processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of a base catalyst is necessary for this compound to undergo condensation with aromatic aldehydes . Additionally, the reaction of this compound with ketones requires the presence of lithium . Therefore, the availability and concentration of these substances in the environment can significantly impact the action of this compound.

Biochemical Analysis

Biochemical Properties

Ethyl (trimethylsilyl)acetate plays a significant role in biochemical reactions, particularly in the synthesis of other compounds. It is known to interact with various enzymes, proteins, and biomolecules. For instance, it undergoes condensation reactions with aromatic aldehydes in the presence of base catalysts to yield β-trimethylsiloxycarboxylates . Additionally, lithium this compound reacts with ketones to produce α,β-unsaturated esters . These interactions highlight the compound’s versatility in facilitating complex biochemical transformations.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to silylate enolizable aldehydes and ketones suggests its potential impact on cellular metabolic pathways . Furthermore, its interactions with nucleophiles and desilylation reactions with acids or alkalis indicate its role in modulating cellular biochemical environments .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound’s trimethylsilyl group is characterized by chemical inertness and a large molecular volume, making it useful in various applications . This compound undergoes desilylation reactions with acids or alkalis, leading to the formation of reactive intermediates that can participate in further biochemical reactions . These interactions can result in enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known to be stable under inert atmosphere and room temperature conditions . It is sensitive to moisture and can undergo hydrolytic degradation when exposed to aqueous environments . Long-term studies have shown that this compound can maintain its physical and spectral properties for extended periods when stored properly .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For instance, in antibacterial and antinociceptive studies, ethyl acetate fractions demonstrated significant dose-dependent impacts on bacterial inhibition and pain relief in mice models . These findings suggest that careful dosage considerations are necessary when using this compound in animal studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s ability to undergo condensation reactions with aromatic aldehydes and react with ketones to yield α,β-unsaturated esters indicates its participation in complex metabolic processes . These interactions can influence metabolic flux and metabolite levels, highlighting the compound’s role in biochemical metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s chemical properties, such as its trimethylsilyl group, contribute to its transport and localization within cellular compartments . These interactions can affect the compound’s accumulation and distribution, influencing its overall biochemical activity.

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical structure and interactions with cellular components. The compound’s trimethylsilyl group can serve as a targeting signal, directing it to specific cellular compartments or organelles . Additionally, post-translational modifications may play a role in its localization and activity within cells. Understanding the subcellular localization of this compound is crucial for elucidating its biochemical functions and mechanisms.

Preparation Methods

Chemical Reactions Analysis

Properties

IUPAC Name

ethyl 2-trimethylsilylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2Si/c1-5-9-7(8)6-10(2,3)4/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFBQBDINHJDMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10193694
Record name Ethyl trimethylsilylacetate
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Molecular Weight

160.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4071-88-9
Record name Ethyl (trimethylsilyl)acetate
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Record name Ethyl trimethylsilylacetate
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Record name 4071-88-9
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Record name Ethyl trimethylsilylacetate
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Record name Ethyl trimethylsilylacetate
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Record name ETHYL TRIMETHYLSILYLACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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